![molecular formula C18H20ClFN2O B4286670 N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea
説明
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea, also known as CFPU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes.
作用機序
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It binds to the ATP-binding site of PI3K and inhibits its activity, leading to the inhibition of downstream signaling pathways such as AKT and mTOR. This compound also inhibits the activity of MEK and ERK, which are key components of the MAPK signaling pathway. Moreover, this compound has been found to inhibit the activity of IKKβ, a key regulator of NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle progression and apoptosis. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant activity. This compound also improves glucose tolerance and insulin sensitivity in diabetic mice by increasing the expression of glucose transporter 4 (GLUT4) and activating AMPK signaling.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. It can be easily synthesized in large quantities with high purity. However, this compound has some limitations, including its low stability in acidic conditions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and safety measures when working with this compound.
将来の方向性
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some future directions for research include:
1. Evaluation of the pharmacokinetics and toxicity of this compound in animal models and humans.
2. Development of novel formulations of this compound to improve its stability and bioavailability.
3. Identification of biomarkers for predicting the response to this compound treatment in cancer patients.
4. Combination of this compound with other anticancer agents to enhance its therapeutic efficacy.
5. Investigation of the role of this compound in regulating immune responses and its potential applications in autoimmune diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and diabetes. Its mechanism of action involves the inhibition of multiple signaling pathways, leading to the induction of cell cycle arrest, apoptosis, and anti-inflammatory effects. This compound has several advantages for lab experiments, including its high potency and solubility, but also has some limitations, including its potential toxicity at high concentrations. Further research is needed to evaluate the safety and efficacy of this compound in humans and to identify its potential applications in various diseases.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic mice by activating AMPK signaling.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(4-propylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c1-3-4-13-5-7-14(8-6-13)12(2)21-18(23)22-17-10-9-15(19)11-16(17)20/h5-12H,3-4H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGAUQLVMHHVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B4286609.png)
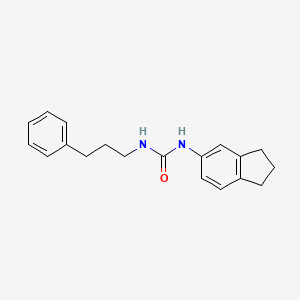
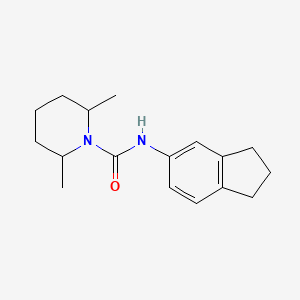
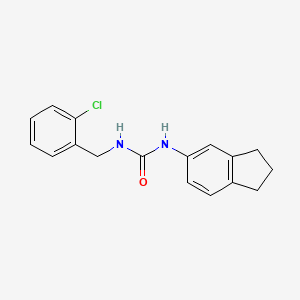
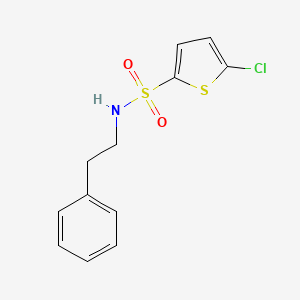
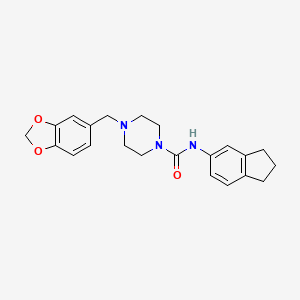
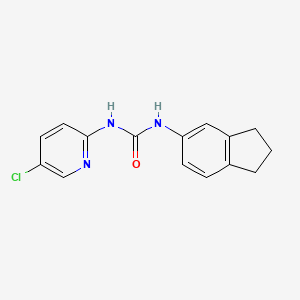
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
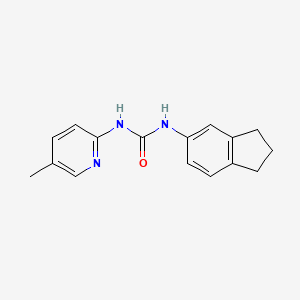
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)